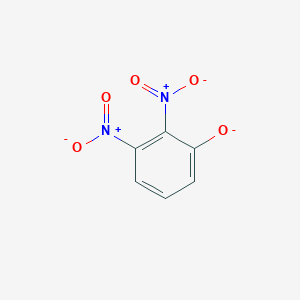

Phenol, dinitro-, ion(1-)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

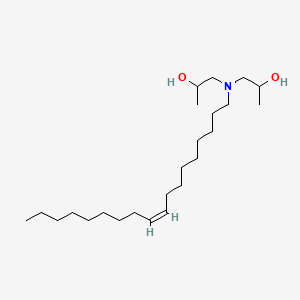

Le phénol, dinitro-, ion(1-) est un dérivé du phénol où deux groupes nitro sont attachés au cycle benzénique. Ce composé est connu pour sa réactivité chimique significative et est utilisé dans diverses applications industrielles et de recherche. La présence de groupes nitro améliore sa réactivité par rapport au phénol.

Méthodes De Préparation

Voies de synthèse et conditions de réaction :

Nitration du phénol : Une méthode courante implique la nitration du phénol en utilisant de l'acide nitrique dans un milieu aqueux-alcoolique au point d'ébullition du mélange réactionnel.

Substitution aromatique nucléophile : Une autre méthode implique la substitution aromatique nucléophile du 2,4-dinitrochlorobenzène dans un milieu alcalin à des températures élevées.

Méthodes de production industrielle :

Nitration oxydante : Cette méthode implique la nitration du benzène avec de l'acide nitrique en présence d'hydroxyde de mercure(II) et de nitrite de sodium.

Nitration directe : La nitration directe du phénol en utilisant un mélange nitrant peut également être utilisée, bien que cette méthode puisse produire un mélange de mono- et dinitrophénols.

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : Le phénol, dinitro-, ion(1-) peut subir des réactions d'oxydation pour former des quinones.

Substitution électrophile : Le composé peut subir des réactions de substitution aromatique électrophile en raison de l'effet activant des groupes nitro.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium, acide chromique.

Réduction : Étain, acide chlorhydrique.

Substitution : Acide nitrique, acide sulfurique, halogènes.

Principaux produits :

Oxydation : Quinones.

Réduction : Aminophénols.

Substitution : Divers phénols substitués selon l'électrophile utilisé.

Applications de la recherche scientifique

Le phénol, dinitro-, ion(1-) a une large gamme d'applications dans la recherche scientifique :

Biologie : Employé dans des études biochimiques pour étudier les processus oxydatifs et les activités enzymatiques.

Industrie : Utilisé dans la production de pesticides, d'herbicides et d'explosifs.

Mécanisme d'action

Le phénol, dinitro-, ion(1-) exerce ses effets principalement par le découplage de la phosphorylation oxydative. Ce processus perturbe la production d'ATP dans les mitochondries, conduisant à une augmentation du taux métabolique et de la production de chaleur . Le composé cible les enzymes mitochondriales et perturbe la chaîne de transport des électrons, provoquant une perte de gradient de protons et une dissipation d'énergie sous forme de chaleur .

Applications De Recherche Scientifique

Phenol, dinitro-, ion(1-) has a wide range of applications in scientific research:

Mécanisme D'action

Phenol, dinitro-, ion(1-) exerts its effects primarily through the uncoupling of oxidative phosphorylation. This process disrupts the production of ATP in mitochondria, leading to increased metabolic rate and heat production . The compound targets mitochondrial enzymes and disrupts the electron transport chain, causing a loss of proton gradient and energy dissipation as heat .

Comparaison Avec Des Composés Similaires

Composés similaires :

2,4-Dinitrophénol : Similaire en structure et en fonction, utilisé historiquement comme agent de perte de poids.

Acide picrique (trinitrophénol) : Contient trois groupes nitro et est utilisé dans les explosifs et comme réactif en analyse chimique.

2,4-Dinitro-o-crésol : Un autre dérivé du dinitrophénol utilisé comme pesticide.

Unicité : Le phénol, dinitro-, ion(1-) est unique en raison de sa réactivité spécifique et de ses applications dans les milieux industriels et de recherche. Sa capacité à découpler la phosphorylation oxydative en fait un outil précieux dans les études biochimiques, bien que sa toxicité limite son utilisation dans les applications médicales .

Propriétés

Numéro CAS |

74893-76-8 |

|---|---|

Formule moléculaire |

C6H3N2O5- |

Poids moléculaire |

183.10 g/mol |

Nom IUPAC |

2,3-dinitrophenolate |

InChI |

InChI=1S/C6H4N2O5/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,9H/p-1 |

Clé InChI |

MHKBMNACOMRIAW-UHFFFAOYSA-M |

SMILES canonique |

C1=CC(=C(C(=C1)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Description physique |

Dinitrophenolates, wetted with not less than 15% water appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals. |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.